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Compound of Interest

Compound Name: 3-ethyl-2-methylhept-2-ene

Cat. No.: B011558

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the
alkene 3-ethyl-2-methylhept-2-ene (CAS No. 19780-61-1). Due to the limited availability of
public experimental spectra for this compound, this document presents predicted spectroscopic
data for *H Nuclear Magnetic Resonance (NMR), 3C NMR, Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). The methodologies described herein are based on established,
general protocols for the spectroscopic analysis of liquid organic compounds and serve as a
guide for researchers working with this or structurally similar molecules. This guide is intended
to support identification, characterization, and quality control efforts in research and
development settings.

Chemical Structure and Properties
e IUPAC Name: 3-ethyl-2-methylhept-2-ene

e Molecular Formula: CioHz20

e Molecular Weight: 140.27 g/mol

« CAS Number: 19780-61-1[1][2][3]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-ethyl-2-methylhept-2-

ene. This data has been generated using computational models and should be used as a

reference for the identification of the compound.

Predicted ‘H NMR Data (500 MHz, CDCIls)
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Predicted **C NMR Data (125 MHz, CDCI:s)
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Chemical Shift (ppm)

Assignment (Carbon)

~135.5 =C< (quaternary)
~125.0 =C< (quaternary)
~39.5 -CHz- (heptyl chain)
~32.0 -CHz- (heptyl chain)
~28.0 -CH:- (ethyl group)
~23.0 -CHz- (heptyl chain)
~22.5 =C-CHs

~20.5 =C-CHs

~14.0 -CHs (terminal, heptyl)
~13.5 -CHs (terminal, ethyl)

Predicted Infrared (IR) Spectroscopy Data

Assignment (Vibrational

Wavenumber (cm~?) Intensity

Mode)
~2960 - 2850 Strong C-H stretch (alkane)

) C=C stretch (tetrasubstituted

~1670 Medium

alkene)
~1460 Medium C-H bend (methylene)
~1375 Medium C-H bend (methyl)

Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assignment (Fragment)
140 30 [M]* (Molecular lon)

125 20 [M - CHs]*

111 100 [M - C2Hs]*

97 60 [M - CsH7]*

83 50 [M - CaHs]*

69 40 [CsHo]*

55 70 [CaH7]*

a1 80 [CsHs]*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for
liquid organic compounds such as 3-ethyl-2-methylhept-2-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

For *H NMR, accurately weigh 5-25 mg of the liquid sample. For 33C NMR, a higher
concentration of 50-100 mg is recommended.[4]

o The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCI3).[5]

e The solution can be prepared in a small vial and then transferred to the NMR tube using a
Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed
in the pipette.[1][4]

o Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

o Cap the NMR tube securely to prevent evaporation.[5]
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3.1.2. Data Acquisition

Insert the prepared NMR tube into the spectrometer.

e The instrument's software is used to lock onto the deuterium signal of the solvent, which
stabilizes the magnetic field.[5]

e The magnetic field homogeneity is optimized through a process called shimming to enhance
spectral resolution.[5]

e The probe is tuned to the specific nucleus being observed (e.g., *H or 13C).[5]

o Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay, before initiating data collection.[5]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

For liquid samples, the "neat" method is commonly employed.

Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl).

Carefully place a second salt plate on top of the first, creating a thin liquid film between them.

[6]

Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of
the liquid is placed directly onto the ATR crystal.[7]

3.2.2. Data Acquisition

o Place the prepared salt plates or position the ATR accessory in the sample holder of the IR
spectrometer.

e Acquire a background spectrum of the empty instrument or clean ATR crystal.

e Acquire the sample spectrum. The instrument's software will automatically ratio the sample
spectrum against the background to produce the final absorbance or transmittance
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spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

e Prepare a dilute solution of the liquid sample in a volatile organic solvent (e.g., methanol or
hexane).

e The concentration should be low enough to avoid overloading the GC column.
3.3.2. Data Acquisition

o Asmall volume (typically 1 pL) of the prepared solution is injected into the GC-MS
instrument.[8]

o The sample is vaporized in the heated injection port and carried by an inert gas (e.g.,
Helium) onto the GC column.[8]

e The column is subjected to a temperature program to separate the components of the
sample based on their boiling points and interactions with the column's stationary phase. A
typical program might start at 60°C, hold for 2 minutes, and then ramp up to 300°C at a rate
of 10°C per minute.[8]

e As the separated components elute from the column, they enter the mass spectrometer.

» In the mass spectrometer, the molecules are ionized (commonly by electron impact at 70
eV), fragmented, and then separated based on their mass-to-charge ratio (m/z) to generate
a mass spectrum for each component.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and
characterization of an unknown organic compound.
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Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a summary of the predicted spectroscopic data for 3-ethyl-2-
methylhept-2-ene, along with generalized experimental protocols for acquiring such data.
While experimental data for this specific compound is not readily available in the public domain,
the information presented here serves as a valuable resource for researchers in the fields of
chemistry and drug development for its identification and characterization. The provided

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b011558?utm_src=pdf-body-img
https://www.benchchem.com/product/b011558?utm_src=pdf-body
https://www.benchchem.com/product/b011558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

workflow and protocols offer a solid foundation for the spectroscopic analysis of this and related
organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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